molecular formula C15H21NO2 B13332221 (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid

(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B13332221
M. Wt: 247.33 g/mol
InChI Key: BPPZFLUXKXWCTL-QWHCGFSZSA-N
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Description

(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, a tert-butyl group, and a phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of metal catalysts.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Phenyl halides or phenylboronic acids in the presence of palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The exact mechanism of action for (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    (3S,4R)-1-(tert-Butyl)-4-phenylpyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(3S,4R)-1-tert-butyl-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-15(2,3)16-9-12(13(10-16)14(17)18)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1

InChI Key

BPPZFLUXKXWCTL-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)N1CC(C(C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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